N-[(4-methoxynaphthalen-1-yl)methyl]-2-(3-methoxyphenyl)ethanamine
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Overview
Description
N-[(4-methoxynaphthalen-1-yl)methyl]-2-(3-methoxyphenyl)ethanamine is an organic compound characterized by the presence of methoxy groups attached to both naphthalene and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]-2-(3-methoxyphenyl)ethanamine typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-methoxynaphthalene and 3-methoxybenzylamine.
Reaction Conditions: The reaction is carried out under nitrogen atmosphere to prevent oxidation. The starting materials are dissolved in a suitable solvent such as dimethylformamide (DMF) and triethylamine (Et3N).
Catalysts: Palladium(II) chloride (Pd(PPh3)2Cl2) and copper(I) iodide (CuI) are used as catalysts.
Reaction Temperature: The mixture is heated to 100°C and stirred overnight.
Workup: After completion, the reaction mixture is cooled, quenched with brine, and extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography using petroleum ether and ethyl acetate as eluents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxynaphthalen-1-yl)methyl]-2-(3-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[(4-methoxynaphthalen-1-yl)methyl]-2-(3-methoxyphenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(4-methoxynaphthalen-1-yl)methyl]-2-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 4-methoxynaphthalen-1-yl-(1-pentylindol-3-yl)methanone
Uniqueness
N-[(4-methoxynaphthalen-1-yl)methyl]-2-(3-methoxyphenyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-2-(3-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-23-18-7-5-6-16(14-18)12-13-22-15-17-10-11-21(24-2)20-9-4-3-8-19(17)20/h3-11,14,22H,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFYJXLJNGALGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC=C(C3=CC=CC=C23)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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